molecular formula C9H8BrClO3 B13537538 3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid

3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13537538
M. Wt: 279.51 g/mol
InChI Key: QKFQXQKFYJYKNP-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid typically involves the electrophilic aromatic substitution of a phenyl ringThe reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts such as iron(III) bromide or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-chlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, combined with the hydroxypropanoic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrClO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)

InChI Key

QKFQXQKFYJYKNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(C(=O)O)O

Origin of Product

United States

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